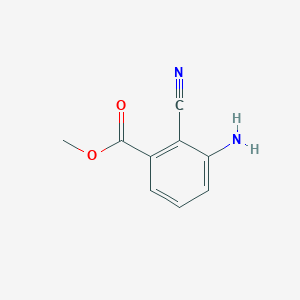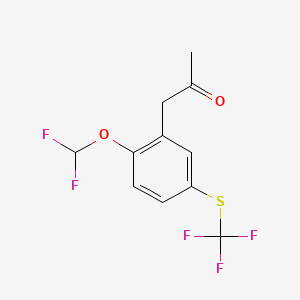
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with a unique structure that includes both difluoromethoxy and trifluoromethylthio groups
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with difluoromethyl ether under basic conditions.
Introduction of the trifluoromethylthio group: This step often involves the reaction of the intermediate with trifluoromethylthiolating agents such as trifluoromethyl phenyl sulfone.
Formation of the propan-2-one moiety: This can be accomplished through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group can enhance metabolic stability, while the trifluoromethylthio group can improve binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the functional groups, which can lead to different chemical properties and reactivity.
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one:
These comparisons highlight the importance of the position of functional groups in determining the properties and applications of these compounds.
Propriétés
Formule moléculaire |
C11H9F5O2S |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-6(17)4-7-5-8(19-11(14,15)16)2-3-9(7)18-10(12)13/h2-3,5,10H,4H2,1H3 |
Clé InChI |
IHYZRQMFQGPHTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-(piperidin-1-YL)ethan-1-one](/img/structure/B14051826.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
![Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14051845.png)


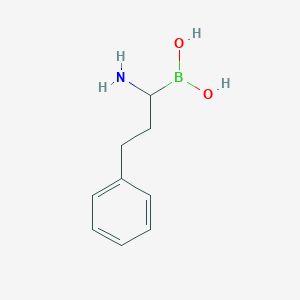
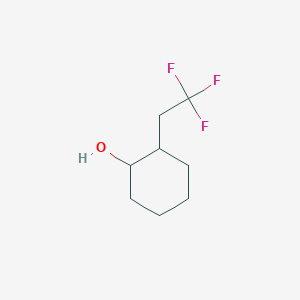
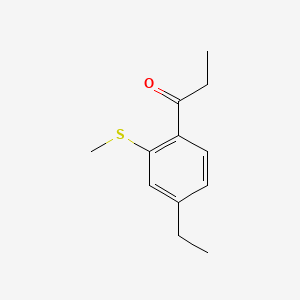
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)

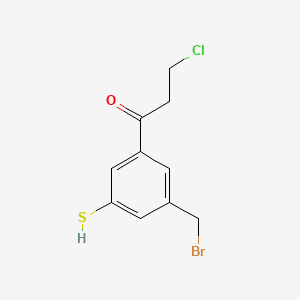
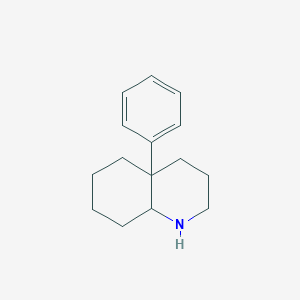
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
